Cas no 5618-96-2 (Z-DL-Pro-OH)
Z-dl-pro-oh (n-cbz-dl-proline) is a proline derivative, which can be used to synthesize active molecules or other compounds
Z-DL-Pro-OH structure
Z-DL-Pro-OH Properties
Names and Identifiers
-
- N-Cbz-DL-proline
- 1,2-Pyrrolidinedicarboxylicacid, 1-(phenylmethyl) ester
- N-Cbz-L-proline
- Z-DL-Pro-OH
- 1-((benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
- 1-[(Benzyloxy)carbonyl]proline
- 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid
- Z-D-Pro-OH
- (+/-)-N-benzyloxycarbonyl-2-pyrrolidine carboxylic acid
- SY009480
- (R)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxylic acid
- JXGVXCZADZNAMJ-UHFFFAOYSA-N
- AB2665
- Pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester
- HMS2473P22
- AKOS016353298
- N-Benzyloxycarbonyl-DL-proline
- DS-15169
- CHEMBL429773
- N-carbobenzyloxy-D,L-proline
- SCHEMBL205223
- SMR000024063
- BP-11610
- Carbobenzoxy-S-prolineBenzyloxycarbonylproline
- CS-M0863
- AB00293
- AB02544
- HY-76317
- NSC76053
- AKOS000169040
- NSC-76053
- 1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- NSC29728
- CCG-106581
- NCGC00174703-01
- AM20060795
- FT-0636134
- BCP20482
- D-Proline, N-CBZ protected
- Z-DL-proline
- FT-0687371
- EN300-80143
- 1-Cbz-pyrrolidine-2-carboxylic Acid
- 5618-96-2
- N-benzyloxycarbonyl-D,L-proline
- SY028384
- FT-0653565
- SR-01000432889-1
- NSC-29728
- HMS1537F15
- 1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
- SR-01000432889
- 3160-46-1
- NCGC00046779-02
- Oprea1_191697
- TimTec1_001181
- Q-102880
- (S)-N-CBZ-pyrrolidine-2-carboxylic acid
- N-carbobenzoxy-DL-proline
- FT-0602097
- 72580-07-5
- BRD-A62894069-001-01-4
- Z223658092
- N-carbobenzyloxy-DL-proline
- MLS000088443
- MFCD00063229
- BBL020380
- DB-012797
- 169738-57-2
- 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid; N-CBZ-D-Proline; (+)-Z-D-proline
- STK501102
- N-Benzyloxycarbonyl-L-Hydroproline
- CBZ-L-Proline;Z-Pro-OH ;L-Cbz-ProlineN
- N-Benzyloxycarbonyl-D-proline
- DB-249948
- ALBB-006254
- +Expand
-
- MFCD00063229
- JXGVXCZADZNAMJ-UHFFFAOYSA-N
- InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)
- C1=CC=C(C=C1)COC(=O)N2CCCC2C(=O)O
Computed Properties
- 249.10000
- 1
- 5
- 5
- 249.1
- 18
- 312
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- nothing
- 0
- 66.8A^2
Experimental Properties
- 1.81010
- 66.84000
- 432.3℃ at 760 mmHg
- 215.3ºC
- 1.309 g/cm3
Z-DL-Pro-OH Price
Z-DL-Pro-OH Related Literature
-
1. Synthesis and application of ligands for the asymmetric addition of organolithium reagents to iminesCatrin A. Jones,Iwan G. Jones,Mushtaq Mulla,Michael North,Lucia Sartori J. Chem. Soc. Perkin Trans. 1 1997 2891
-
2. Asymmetric reduction of cyclic imines with chiral sodium acyloxyborohydridesKoichiro Yamada,Mikio Takeda,Takeo Iwakuma J. Chem. Soc. Perkin Trans. 1 1983 265
-
3. Asymmetric synthesis of (R)-(–)- and (S)-(+)-muscone by enantioselective conjugate addition of chiral dimethylcuprate to (E)-cyclopentadec-2-en-1-oneKazuhiko Tanaka,Hideki Ushio,Yasuyuki Kawabata,Hitomi Suzuki J. Chem. Soc. Perkin Trans. 1 1991 1445
-
4. Novel peptide isosteres that were designed to inhibit the binding of the HIV surface glycoprotein (gp120) to the T cell surface glycoprotein CD4Michael G. B. Drew,Stephen Gorsuch,John Mann,Shimon Yoshida J. Chem. Soc. Perkin Trans. 1 1998 1627
-
5. Synthesis of functionalised oxazoles and bis-oxazoles?1Mark C. Bagley,Richard T. Buck,S. Lucy Hind,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 1998 591
-
6. Chapter 13. Amino-acids and peptides
-
7. 702. Polypeptides. Part IV. The self-condensation of the esters of some peptides of glycine and prolineH. N. Rydon,P. W. G. Smith J. Chem. Soc. 1956 3642
-
8. Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents co-ordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(–)-citronellolKenso Soai,Hideaki Machida,Noriko Yokota J. Chem. Soc. Perkin Trans. 1 1987 1909
-
9. Complementary catalytic asymmetric induction in the enantioselective addition of diethylzinc to aldehydesKenso Soai,Atsuhiro Ookawa,Kazuo Ogawa,Tatsuya Kaba J. Chem. Soc. Chem. Commun. 1987 467
-
Samuel Shikuku Libendi,Yosuke Demizu,Osamu Onomura Org. Biomol. Chem. 2009 7 351
5618-96-2 (Z-DL-Pro-OH) Related Products
- 1155-62-0(N-Cbz-L-Glutamic acid)
- 2212-75-1((S)-6-Amino-2-(((benzyloxy)carbonyl)amino)hexanoic acid)
- 2640-58-6(Cbz-L-ornithine)
- 13504-85-3(Z-L-4-hydroxyproline)
- 15027-14-2((R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid)
- 70671-54-4(Cbz-D-Lysine)
- 6404-31-5(N-Benzyloxycarbonyl-D-proline)
- 21691-44-1(Benzyloxycarbonyl -L-norvaline)
- 28697-07-6(N-Cbz-2-Piperidinecarboxylic acid)
- 1148-11-4(N-Benzyloxycarbonyl-L-proline)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:5618-96-2)Z-DL-Pro-OH
99%
500g
283.0
atkchemica
(CAS:5618-96-2)Z-DL-Pro-OH
95%+
1g/5g/10g/100g
discuss personally